molecular formula C12H10ClF5O2 B5202023 4,4,5,5,5-pentafluoropentyl 4-chlorobenzoate

4,4,5,5,5-pentafluoropentyl 4-chlorobenzoate

Cat. No.: B5202023
M. Wt: 316.65 g/mol
InChI Key: TXGLFCYRSLEXJZ-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentyl 4-chlorobenzoate is a fluorinated organic compound characterized by its unique structure, which includes a pentafluoropentyl group attached to a 4-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,5-pentafluoropentyl 4-chlorobenzoate typically involves the reaction of pentafluoropentanol with 4-chlorobenzoic acid. The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to promote the esterification process, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5,5-Pentafluoropentyl 4-chlorobenzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: 4,4,5,5,5-Pentafluoropentanoic acid

  • Reduction: 4,4,5,5,5-Pentafluoropentanol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4,4,5,5,5-Pentafluoropentyl 4-chlorobenzoate has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of fluorinated compounds and their biological interactions.

  • Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.

  • Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 4,4,5,5,5-pentafluoropentyl 4-chlorobenzoate exerts its effects depends on its specific application. In general, the compound may interact with biological targets through its fluorinated structure, which can enhance its binding affinity and stability. The molecular pathways involved may include interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

4,4,5,5,5-Pentafluoropentyl 4-chlorobenzoate is unique due to its high fluorine content, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

  • 4,4,5,5,5-Pentafluoropentanol: A related alcohol with similar fluorination.

  • 4-Chlorobenzoic acid: The carboxylic acid precursor used in the synthesis.

  • Other fluorinated esters: Compounds with similar ester structures but different substituents.

Properties

IUPAC Name

4,4,5,5,5-pentafluoropentyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF5O2/c13-9-4-2-8(3-5-9)10(19)20-7-1-6-11(14,15)12(16,17)18/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGLFCYRSLEXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCC(C(F)(F)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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